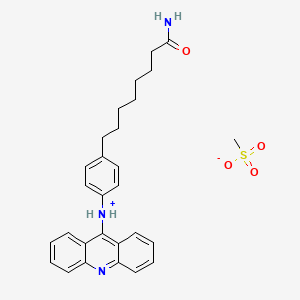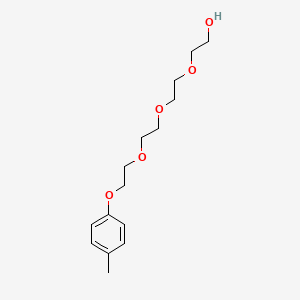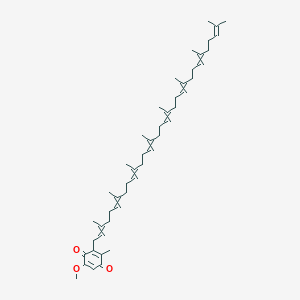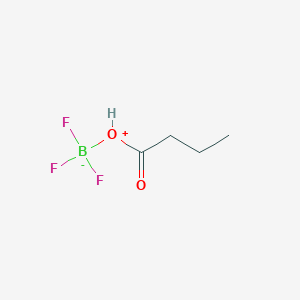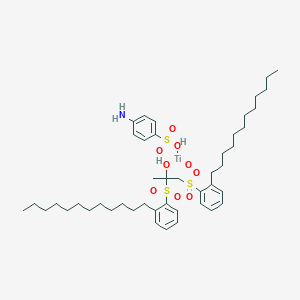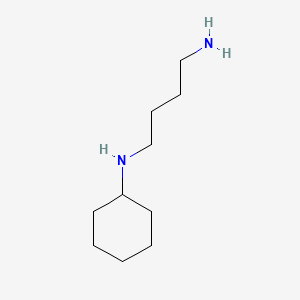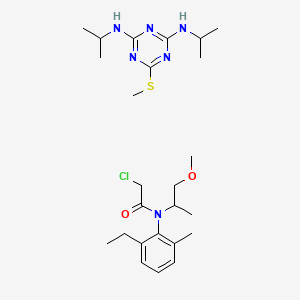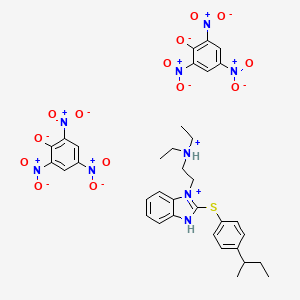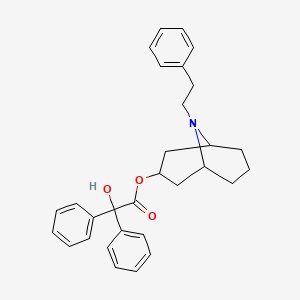
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenethyl-9-azabicyclo(331)nonan-3-beta-ol benzilate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a phenethylamine derivative, with a bicyclic ketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
- 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one
Uniqueness
Compared to similar compounds, 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate stands out due to its phenethyl group, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
6606-09-3 |
|---|---|
Fórmula molecular |
C30H33NO3 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
[9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C30H33NO3/c32-29(30(33,24-13-6-2-7-14-24)25-15-8-3-9-16-25)34-28-21-26-17-10-18-27(22-28)31(26)20-19-23-11-4-1-5-12-23/h1-9,11-16,26-28,33H,10,17-22H2 |
Clave InChI |
MBLNYIIHNHIOEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2CCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
